1-(2,4-Dimethylbenzyl)hydrazine
Overview
Description
1-(2,4-Dimethylbenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl group substituted with two methyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)hydrazine can be synthesized through the reaction of 2,4-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzyl)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Azines and other nitrogenous compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydrazines and hydrazones.
Scientific Research Applications
1-(2,4-Dimethylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzylhydrazine: Similar structure but without the methyl substitutions.
Phenylhydrazine: Contains a phenyl group instead of a benzyl group.
Dimethylhydrazine: Lacks the benzyl group entirely.
Uniqueness: 1-(2,4-Dimethylbenzyl)hydrazine is unique due to the presence of both the hydrazine group and the 2,4-dimethylbenzyl group, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .
Properties
IUPAC Name |
(2,4-dimethylphenyl)methylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5,11H,6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUSRPMMOKELAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00606208 | |
Record name | [(2,4-Dimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-20-6 | |
Record name | [(2,4-Dimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00606208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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